molecular formula C19H32N2O2 B7136057 N-[[1-[(3,4-diethoxyphenyl)methyl]pyrrolidin-3-yl]methyl]-N-methylethanamine

N-[[1-[(3,4-diethoxyphenyl)methyl]pyrrolidin-3-yl]methyl]-N-methylethanamine

Cat. No.: B7136057
M. Wt: 320.5 g/mol
InChI Key: XNCBJOYIUBYDTA-UHFFFAOYSA-N
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Description

N-[[1-[(3,4-diethoxyphenyl)methyl]pyrrolidin-3-yl]methyl]-N-methylethanamine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and diethoxyphenyl groups

Properties

IUPAC Name

N-[[1-[(3,4-diethoxyphenyl)methyl]pyrrolidin-3-yl]methyl]-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c1-5-20(4)13-17-10-11-21(15-17)14-16-8-9-18(22-6-2)19(12-16)23-7-3/h8-9,12,17H,5-7,10-11,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCBJOYIUBYDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1CCN(C1)CC2=CC(=C(C=C2)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(3,4-diethoxyphenyl)methyl]pyrrolidin-3-yl]methyl]-N-methylethanamine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method includes the reaction of 3,4-diethoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with N-methylethanamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[(3,4-diethoxyphenyl)methyl]pyrrolidin-3-yl]methyl]-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyphenyl groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as halides, amines, or thiols, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amine derivatives.

Scientific Research Applications

N-[[1-[(3,4-diethoxyphenyl)methyl]pyrrolidin-3-yl]methyl]-N-methylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[1-[(3,4-diethoxyphenyl)methyl]pyrrolidin-3-yl]methyl]-N-methylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[(3,4-dimethoxyphenyl)methyl]pyrrolidin-3-yl]methyl]-N-methylethanamine
  • N-[[1-[(3,4-dihydroxyphenyl)methyl]pyrrolidin-3-yl]methyl]-N-methylethanamine
  • N-[[1-[(3,4-dimethylphenyl)methyl]pyrrolidin-3-yl]methyl]-N-methylethanamine

Uniqueness

N-[[1-[(3,4-diethoxyphenyl)methyl]pyrrolidin-3-yl]methyl]-N-methylethanamine is unique due to the presence of diethoxy groups, which can influence its chemical reactivity and biological activity. These groups may enhance the compound’s solubility and ability to interact with specific molecular targets, distinguishing it from similar compounds with different substituents.

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